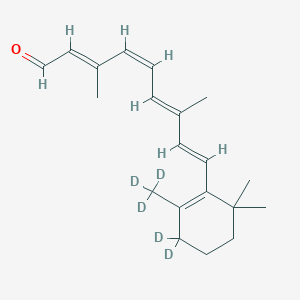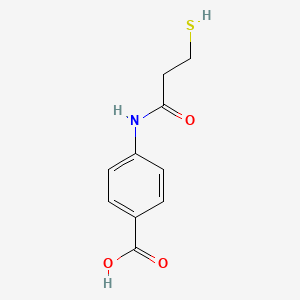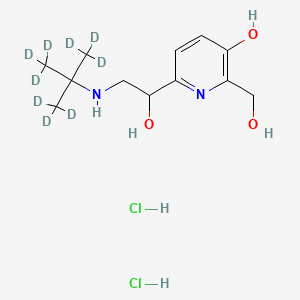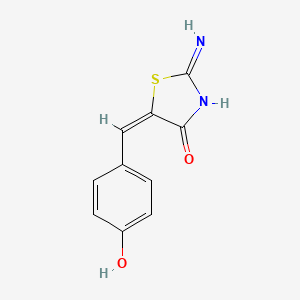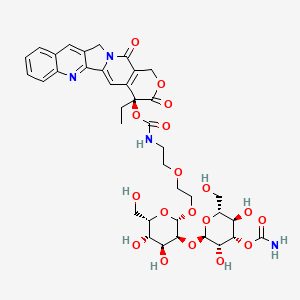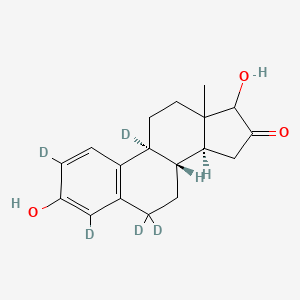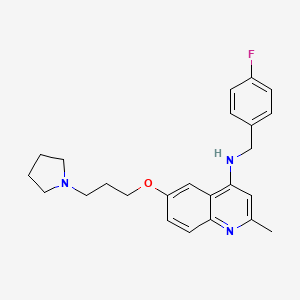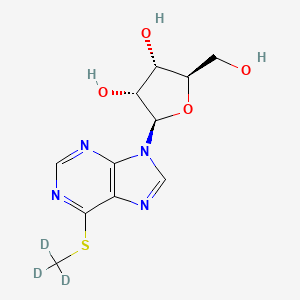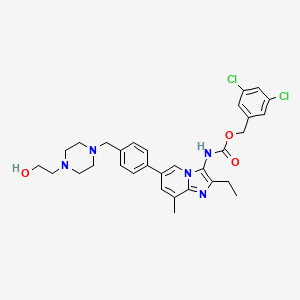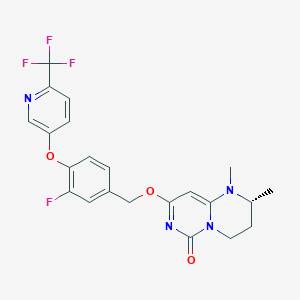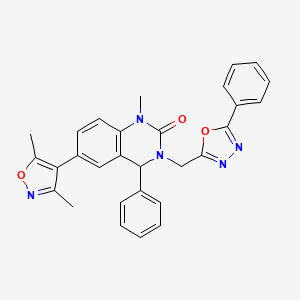
BRD4 Inhibitor-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-19 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the coupling of a benzo[d]isoxazol scaffold with various substituents to enhance binding affinity and selectivity towards BRD4 . For instance, a typical reaction might involve the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane as solvents .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions: BRD4 Inhibitor-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
BRD4 Inhibitor-19 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BRD4 in various chemical processes.
Biology: Investigates the biological functions of BRD4 in cell proliferation, differentiation, and apoptosis.
Medicine: Explores therapeutic potential in treating cancers such as acute myeloid leukemia, prostate cancer, and breast cancer
Mechanism of Action
BRD4 Inhibitor-19 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression and reduced cell proliferation . The molecular targets include histone acetyltransferases and transcriptional machinery involved in gene regulation .
Comparison with Similar Compounds
JQ1: Another potent BRD4 inhibitor with a similar mechanism of action.
I-BET762: A selective inhibitor of BET proteins, including BRD4.
RVX-208: A selective inhibitor of BRD4 with applications in cardiovascular diseases .
Uniqueness of BRD4 Inhibitor-19: this compound stands out due to its high binding affinity and selectivity towards BRD4, making it a promising candidate for therapeutic development. Its unique chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C29H25N5O3 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C29H25N5O3/c1-18-26(19(2)37-32-18)22-14-15-24-23(16-22)27(20-10-6-4-7-11-20)34(29(35)33(24)3)17-25-30-31-28(36-25)21-12-8-5-9-13-21/h4-16,27H,17H2,1-3H3 |
InChI Key |
MIPKYDRPRCWVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NN=C(O5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


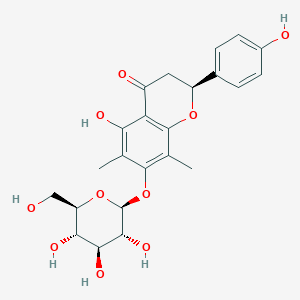
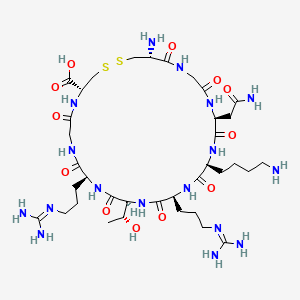
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
